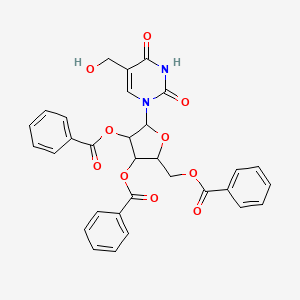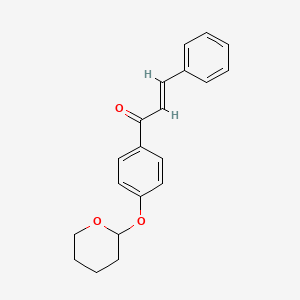
trans-1,3-Cyclohexanedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,3-Cyclohexanedicarboxylic acid: is an organic compound with the molecular formula C8H12O4 . It is a derivative of cyclohexane, where two carboxylic acid groups are attached to the 1 and 3 positions of the cyclohexane ring in a trans configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: trans-1,3-Cyclohexanedicarboxylic acid can be synthesized through several methods. One common method involves the hydrogenation of terephthalic acid in the presence of a palladium catalyst. This reaction typically occurs in a solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of aromatic dicarboxylic acids. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: trans-1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
科学研究应用
trans-1,3-Cyclohexanedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of trans-1,3-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
相似化合物的比较
- trans-1,4-Cyclohexanedicarboxylic acid
- cis-1,3-Cyclohexanedicarboxylic acid
- trans-1,2-Cyclohexanedicarboxylic anhydride
Comparison:
- trans-1,3-Cyclohexanedicarboxylic acid is unique due to its specific trans configuration, which affects its chemical reactivity and interactions compared to its cis isomer and other cyclohexanedicarboxylic acids.
- trans-1,4-Cyclohexanedicarboxylic acid has carboxylic acid groups at the 1 and 4 positions, leading to different spatial arrangement and properties.
- cis-1,3-Cyclohexanedicarboxylic acid has the carboxylic acid groups in a cis configuration, resulting in different reactivity and interactions.
- trans-1,2-Cyclohexanedicarboxylic anhydride is an anhydride form, which can undergo different reactions compared to the acid form .
属性
分子式 |
C14H20O8 |
|---|---|
分子量 |
316.30 g/mol |
IUPAC 名称 |
cyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11) |
InChI 键 |
SIUPRLJMTTYZLD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)






![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)
